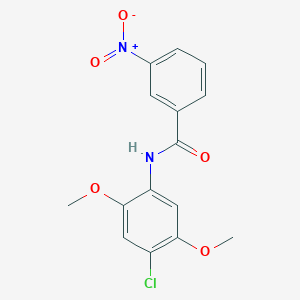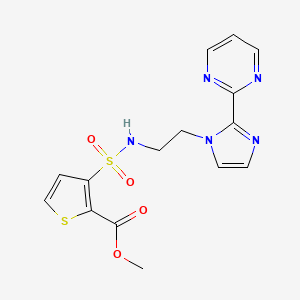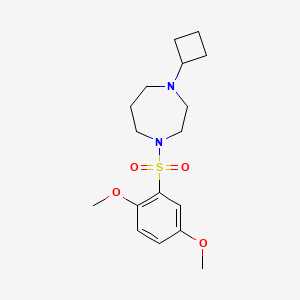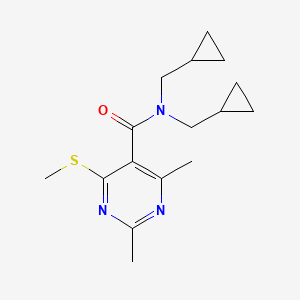
1-Bromo-2-(1-bromoethyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(1-bromoethyl)-4-fluorobenzene is a chemical compound that is widely used in scientific research applications. This compound belongs to the class of halogenated aromatic compounds and has a molecular formula of C8H6Br2F. The compound is synthesized using various methods and has a wide range of applications in the field of chemistry and biology.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(1-bromoethyl)-4-fluorobenzene is not well understood. However, it is believed that the compound acts as an electrophile and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Bromo-2-(1-bromoethyl)-4-fluorobenzene. However, it is known that the compound can undergo metabolic transformations in the body, leading to the formation of reactive intermediates that can potentially cause toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Bromo-2-(1-bromoethyl)-4-fluorobenzene in lab experiments is its versatility. The compound can be used as a starting material in the synthesis of various compounds and as a reagent in organic synthesis reactions. Additionally, the compound is commercially available and relatively inexpensive.
One of the limitations of using 1-Bromo-2-(1-bromoethyl)-4-fluorobenzene in lab experiments is its potential toxicity. The compound can undergo metabolic transformations in the body, leading to the formation of reactive intermediates that can potentially cause toxicity. Therefore, appropriate safety measures should be taken when handling the compound.
Zukünftige Richtungen
There are several future directions for the use of 1-Bromo-2-(1-bromoethyl)-4-fluorobenzene in scientific research. One direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another direction is the exploration of the compound's potential as a reagent in new organic synthesis reactions. Additionally, the compound's potential as a precursor for radiolabeled compounds for use in PET imaging can be further explored. Finally, the compound's potential toxicity can be further studied to better understand its safety profile.
Conclusion:
1-Bromo-2-(1-bromoethyl)-4-fluorobenzene is a versatile chemical compound that has a wide range of applications in scientific research. The compound can be synthesized using various methods and is used as a starting material in the synthesis of various compounds and as a reagent in organic synthesis reactions. The compound's potential toxicity should be taken into consideration when handling it in lab experiments. There are several future directions for the use of the compound in scientific research, including the development of new synthetic methods and the exploration of its potential as a precursor for radiolabeled compounds.
Synthesemethoden
1-Bromo-2-(1-bromoethyl)-4-fluorobenzene is synthesized using various methods. One of the most common methods is the reaction of 1-bromo-2-fluorobenzene with 1-bromoethylbenzene in the presence of a catalyst such as copper powder. The reaction is carried out under reflux conditions in a solvent such as toluene or xylene. The yield of the reaction is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(1-bromoethyl)-4-fluorobenzene has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials science. The compound is also used as a reagent in organic synthesis reactions such as Suzuki coupling and Sonogashira coupling. Additionally, 1-Bromo-2-(1-bromoethyl)-4-fluorobenzene is used as a precursor in the synthesis of radiolabeled compounds for use in positron emission tomography (PET) imaging.
Eigenschaften
IUPAC Name |
1-bromo-2-(1-bromoethyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c1-5(9)7-4-6(11)2-3-8(7)10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUULIKVIKHPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(1-bromoethyl)-4-fluorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-methyl-N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2793447.png)
![2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B2793448.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2793450.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2793452.png)
![benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2793456.png)

![Tert-butyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2793460.png)
![2-({2-[(3-Methylbenzoyl)amino]acetyl}amino)ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2793462.png)